2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-26-13-7-8-14(18(10-13)27-2)19(24)23-21-22-16(11-29-21)15-9-12-5-3-4-6-17(12)28-20(15)25/h3-11H,1-2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBTWXIUTDATBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method is widely employed for thiazole ring formation. For Intermediate A, 3-bromoacetylcoumarin (derived from coumarin via bromination at the 3-position) reacts with thiourea in ethanol under reflux (Scheme 1). The α-bromo ketone undergoes nucleophilic attack by thiourea’s sulfur, followed by cyclization and elimination of HBr to yield the thiazole ring.
Reaction Conditions :
Mechanistic Insights :
Microwave-Assisted Optimization
Microwave irradiation enhances reaction efficiency. A modified protocol using acetonitrile as solvent and 150 W irradiation for 20 minutes achieves a 85% yield, reducing side products.
Preparation of 2,4-Dimethoxybenzoyl Chloride
Chlorination of 2,4-Dimethoxybenzoic Acid
Intermediate B is synthesized by treating 2,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM).
Reaction Conditions :
Excess SOCl₂ ensures complete conversion, with HCl and SO₂ gases evolved as byproducts.
Amide Bond Formation
Coupling via DCC/DMAP
Intermediate A (1.0 eq) reacts with Intermediate B (1.2 eq) in DCM using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst (Scheme 2).
Procedure :
- Dissolve 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine (0.75 mmol) and 2,4-dimethoxybenzoyl chloride (1.0 mmol) in DCM.
- Add DMAP (0.125 mmol) and DCC (1.0 mmol).
- Stir at 25°C for 1 hour.
- Filter to remove dicyclohexylurea (DCU) and concentrate under vacuum.
Solvent and Catalyst Screening
Comparative studies reveal that DCM with catalytic acetic acid improves yield (88–93%) over THF or DMF. Microwave-assisted coupling (50°C, 10 minutes) further enhances efficiency (90% yield).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Analytical Data Tables
Table 1. Comparative Yields Under Varied Coupling Conditions
| Method | Solvent | Catalyst | Time | Yield (%) |
|---|---|---|---|---|
| Conventional DCC/DMAP | DCM | DMAP | 1 h | 78–82 |
| Microwave-assisted | DCM | DMAP | 10 min | 90 |
| Acetic acid additive | Ethanol | – | 8 min | 88–93 |
Table 2. ¹H NMR Chemical Shifts of Key Protons
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Coumarin H-4 | 7.82 | d (J = 8.0 Hz) |
| Thiazole H-5 | 5.65 | t (J = 8.0 Hz) |
| OCH₃ (2,4-dimethoxy) | 3.87 | s |
Mechanistic Considerations
Thiazole Ring Formation
The Hantzsch mechanism proceeds via:
Amidation Dynamics
DCC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the thiazol-2-amine’s nucleophilic nitrogen. DMAP accelerates the reaction by deprotonating the amine.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The chromenone core can interact with DNA or proteins, leading to modulation of biological pathways . The thiazole ring may enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Moiety
Electron-Donating vs. Electron-Withdrawing Groups
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]benzamide ():
The 4-methyl group increases lipophilicity compared to the target compound’s 2,4-dimethoxy substitution. This difference may reduce water solubility but enhance membrane permeability in biological systems.- Its melting point and spectral data (e.g., IR C=O stretch at ~1714 cm$ ^{-1} $) are comparable to the target compound, suggesting similar backbone stability .
Methoxy vs. Complex Substituents
- N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives ():
An 8-methoxy group on the coumarin ring (instead of the benzamide) simplifies synthesis but reduces electronic modulation on the benzamide. These derivatives exhibit antimicrobial activity, suggesting the target compound’s 2,4-dimethoxy groups may confer similar or enhanced bioactivity .
Thiazole Core Modifications
- 2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 13, ): Replacing benzamide with an acetamide linker and adding dichlorophenyl substituents yields a compound with α-glucosidase inhibitory activity (IC$ _{50} $ values in micromolar range). The target compound’s benzamide structure may offer steric advantages for enzyme binding .
Physicochemical and Spectral Comparisons
Melting Points and Yields
Spectral Features
IR Spectroscopy :
$ ^1 \text{H} $-NMR : Methoxy protons in the target compound resonate at δ 3.8–4.0 ppm, distinct from methyl groups in 4-methyl analogs (δ 2.3–2.5 ppm) .
Biological Activity
2,4-Dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic compound characterized by the integration of several pharmacologically relevant moieties, including a benzamide core, thiazole ring, and chromenone structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- Benzamide : A common motif in drug design known for its ability to interact with various biological targets.
- Thiazole : A five-membered heterocyclic ring that contributes to the compound's biological activity.
- Chromene : A bicyclic structure that has demonstrated various pharmacological properties.
Anticancer Properties
Research indicates that compounds containing thiazole and chromenone moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 5.0 | Induction of apoptosis |
| Similar Thiazole Derivative | MCF7 | 3.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The thiazole ring is often implicated in enhancing the compound's ability to penetrate bacterial membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. This activity is crucial for potential therapeutic applications in inflammatory diseases.
Case Studies
-
Inhibition of Acetylcholinesterase (AChE) :
A study focused on related compounds revealed that thiazole-bearing derivatives exhibit potent AChE inhibitory activity, which is crucial for treating Alzheimer's disease. The IC50 value for similar thiazole derivatives was reported at approximately 2.7 µM."Compounds containing a coumarin heterocyclic core coupled with thiazole exhibit excellent acetylcholinesterase inhibitory activity" .
-
Leishmanicidal Activity :
Another investigation into thiazole derivatives indicated significant leishmanicidal activity with low toxicity to mammalian cells, suggesting potential use in developing treatments for leishmaniasis."The compounds produced significant changes in mitochondrial membrane potential and reduced survival of intracellular amastigotes" .
Q & A
Q. What are the key synthetic pathways for 2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide?
Methodological Answer:
- Thiazole Ring Formation : React thiourea with α-haloketones under acidic/basic conditions to generate the thiazole core .
- Coumarin-Thiazole Coupling : Attach the 2-oxo-2H-chromen-3-yl moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
- Benzamide Functionalization : Introduce the 2,4-dimethoxybenzamide group via amide bond formation using coupling agents like EDCI/HOBt .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate the final product .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use H-NMR and C-NMR to verify proton and carbon environments (e.g., δ 11.23 ppm for thiazole NH, δ 1714 cm IR carbonyl stretch) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z 406–446 for analogs) .
- Purity Assessment : Validate via HPLC with UV detection at λ ~254 nm .
Q. What preliminary biological assays are recommended for evaluating its activity?
Methodological Answer:
- Enzyme Inhibition : Screen against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside as substrate; measure IC values (e.g., 5–15 µM for related compounds) .
- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How can structural modifications enhance solubility and bioavailability?
Methodological Answer:
- Polar Group Introduction : Replace methoxy groups with sulfonamides or morpholino moieties to improve aqueous solubility .
- Salt Formation : Synthesize hydrochloride salts (e.g., as in ) to enhance stability in physiological conditions .
- Prodrug Design : Link to PEGylated carriers or esterify hydroxyl groups for controlled release .
Q. How can contradictions in reported bioactivity data be resolved?
Methodological Answer:
- Assay Standardization : Use uniform protocols (e.g., fixed incubation times, substrate concentrations) across studies .
- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside traditional spectrophotometric assays .
- Purity Reevaluation : Reanalyze compound batches with LC-MS to rule out degradation or impurities .
Q. What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with α-glucosidase (PDB ID: 2ZE0); focus on hydrogen bonding with coumarin carbonyl and thiazole NH .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. chloro groups) on IC values .
Q. How can crystallographic studies elucidate its 3D structure?
Methodological Answer:
- Single-Crystal Growth : Diffuse vapor-phase crystallization in ethanol/water (70:30) .
- Data Collection : Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) on high-resolution synchrotron data .
- Hirshfeld Analysis : Map intermolecular interactions (e.g., π-π stacking between coumarin rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
